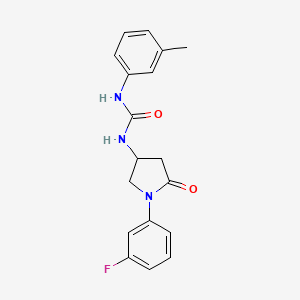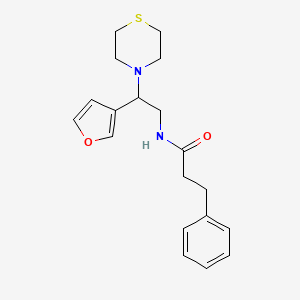
3-((3-Chlorophenyl)imino)indolin-2-one
Übersicht
Beschreibung
“3-((3-Chlorophenyl)imino)indolin-2-one” is a chemical compound that is used in scientific research. It has intriguing properties that make it suitable for various applications, including drug discovery, organic synthesis, and material science. The molecular formula of this compound is C14H9ClN2O .
Synthesis Analysis
Indole derivatives, such as “3-((3-Chlorophenyl)imino)indolin-2-one”, have been synthesized for various pharmacological activities . Researchers have designed and synthesized 3-substituted indolin-2-ones as a novel class of tyrosine kinase inhibitors . In another study, twelve novel 3,5-substituted indolin-2-one derivatives were designed and synthesized based on indolin-2-one .Molecular Structure Analysis
The molecular structure of “3-((3-Chlorophenyl)imino)indolin-2-one” consists of a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The molecular weight of this compound is 256.69 .Chemical Reactions Analysis
Indole derivatives, including “3-((3-Chlorophenyl)imino)indolin-2-one”, have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities have created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-((3-Chlorophenyl)imino)indolin-2-one” include a molecular formula of C14H9ClN2O and a molecular weight of 256.69 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
3-((3-Chlorophenyl)imino)indolin-2-one derivatives have been investigated for their potential in corrosion inhibition. Specifically, the compound 3-((3-acetylphenyl)imino)indolin-2-one, combined with zinc oxide nanoparticles, demonstrated significant inhibition efficiency in protecting mild steel against corrosion in hydrochloric acid. This compound retards the corrosion process and shows high inhibition efficiency at certain concentrations and temperatures (Al-Mosawi, Sabri, & Ahmed, 2020).
Mechanical Properties of Polymorphs
Research into the polymorphs of 3-((4-chlorophenyl)imino)indolin-2-one revealed distinct mechanical properties based on the crystal morphology and mechanical response. Forms of this compound demonstrated behaviors ranging from brittle fracture to plastic and elastic bending. The mechanical properties were rationalized by analyzing factors such as intermolecular interaction energies, slip layer topology, and nanoindentation studies (Raju et al., 2018).
Spectrophotometric Determination
A derivative, 3-((2- Hydroxyphenyl) imino) indolin- 2- one, was utilized for the spectrophotometric determination of Ni+2. The reagent forms a violet color complex with nickel, demonstrating high molar absorptivity and sensitivity. This application is crucial for accurate and sensitive detection of nickel in various samples (Al- Mofti & Al- Azrak, 2021).
Anticancer Applications
Several studies have synthesized and evaluated derivatives of 3-((3-Chlorophenyl)imino)indolin-2-one for anticancer activities. For instance, N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs demonstrated cytotoxicity against various human tumor cell lines, indicating their potential as leads for anticancer drug development (Penthala et al., 2010). Moreover, isatin derivatives, including 1-butyl-5/7-chloro/fluoro-3-((4-methoxybenzyl)imino)indolin-2-ones, displayed significant in vitro cytotoxic activities against cancer cell lines (Reddy et al., 2013).
Organic Electronics
In the field of organic electronics, 3,3'-(Ethane-1,2-diylidene)bis(indolin-2-one) based conjugated polymers have been used as electron-acceptor building blocks in organic thin film transistors. These copolymers exhibited p-type semiconductor performance, indicating their application potential in organic electronic devices (Chen et al., 2014).
Wirkmechanismus
Target of Action
Indole derivatives, which include indolin-2-one compounds, have been found to bind with high affinity to multiple receptors . They have been designed as acetylcholine esterase (AChE) inhibitors , suggesting that AChE could be a potential target.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with their targets to modulate these biological processes.
Biochemical Pathways
One study showed that a 3-substituted-indolin-2-one derivative significantly inhibited lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways . This suggests that 3-((3-Chlorophenyl)imino)indolin-2-one might also affect similar pathways.
Result of Action
A study on 3-substituted-indolin-2-one derivatives showed that these compounds exhibited anti-inflammatory activity, inhibiting nitric oxide production related to inflammation, and suppressing the production of tnf-α and il-6 in a concentration-dependent manner . This suggests that 3-((3-Chlorophenyl)imino)indolin-2-one might have similar effects.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)imino-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-9-4-3-5-10(8-9)16-13-11-6-1-2-7-12(11)17-14(13)18/h1-8H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFUPIYWYMKPRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC(=CC=C3)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973077 | |
| Record name | 3-[(3-Chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201691 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-((3-Chlorophenyl)imino)indolin-2-one | |
CAS RN |
5754-30-3 | |
| Record name | 3-[(3-Chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



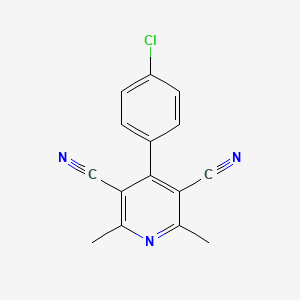
![4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2970295.png)
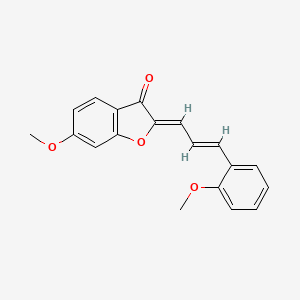
![6-Cyclopropyl-3-[2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2970298.png)
![(Z)-ethyl 1-benzyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2970299.png)
![1-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]cyclopropane-1-carboxylic acid](/img/structure/B2970301.png)
![N-(3-acetylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2970305.png)
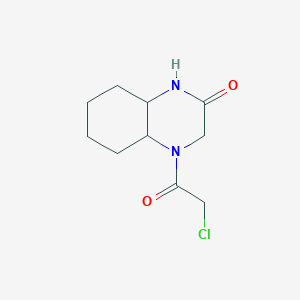
![N-(4-Ethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2970307.png)
![3-allyl-9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2970308.png)
![7-Ethynyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2970309.png)

